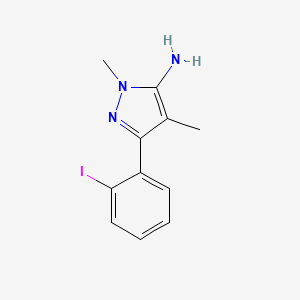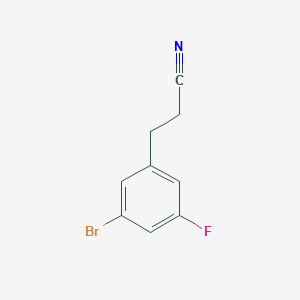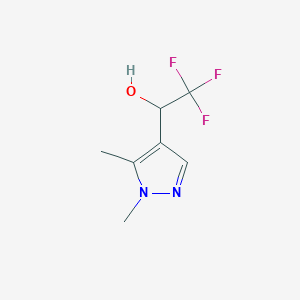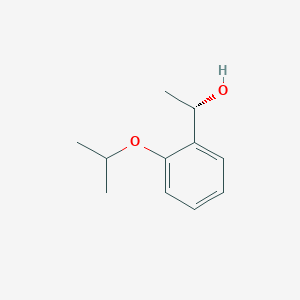
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol is a chiral alcohol compound with a molecular formula of C11H16O2 It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Isopropoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 2-isopropoxybenzaldehyde.
Reduction: The aldehyde group of 2-isopropoxybenzaldehyde is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture obtained from the reduction step is subjected to chiral resolution techniques, such as using chiral catalysts or chromatography, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction processes with efficient and cost-effective reducing agents.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the desired (S)-enantiomer.
Chiral Catalysts: Employing chiral catalysts in the reduction step to directly obtain the (S)-enantiomer, minimizing the need for extensive chiral resolution.
化学反应分析
Types of Reactions
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), or sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of 2-isopropoxyacetophenone or 2-isopropoxybenzaldehyde.
Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.
Substitution: Formation of substituted phenyl derivatives with functional groups like nitro, halogen, or sulfonic acid.
科学研究应用
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of (S)-1-(2-Isopropoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, influencing their activity.
Pathways: Modulating biochemical pathways, such as those involved in inflammation or microbial growth.
相似化合物的比较
Similar Compounds
®-1-(2-Isopropoxyphenyl)ethan-1-ol: The enantiomer of the compound, with different chiral properties.
2-Isopropoxybenzyl Alcohol: A structurally similar compound with a benzyl alcohol moiety.
2-Isopropoxyacetophenone: An oxidized derivative with a ketone group.
Uniqueness
(S)-1-(2-Isopropoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and chiral drug development.
属性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC 名称 |
(1S)-1-(2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1 |
InChI 键 |
SQIRSCVITFKGIX-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1OC(C)C)O |
规范 SMILES |
CC(C)OC1=CC=CC=C1C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Aminomethyl-3-benzo[1,3]dioxol-5-YL-propionic acid](/img/structure/B13623804.png)
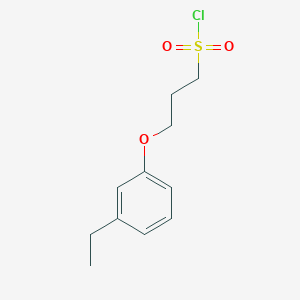
![(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol](/img/structure/B13623821.png)

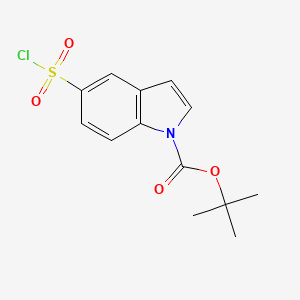
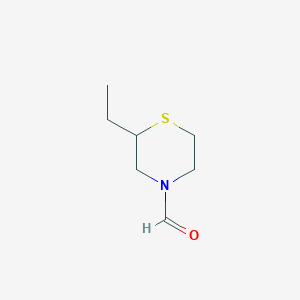
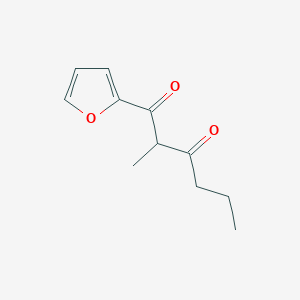
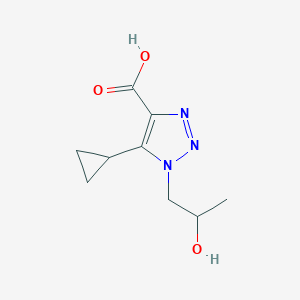
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid](/img/structure/B13623859.png)
![4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13623865.png)

